molecular formula C16H13NO4 B1363104 2-(4-methoxyphenyl)-3-nitro-2H-chromene CAS No. 57544-02-2

2-(4-methoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B1363104
CAS No.: 57544-02-2
M. Wt: 283.28 g/mol
InChI Key: VWHLPNCPVHZLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3-nitro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-nitro-2H-chromene typically involves the condensation of 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate nitrostyrene, which undergoes cyclization to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, chromium trioxide

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-3-nitro-2H-chromene

    Oxidation: 2-(4-Methoxyphenyl)-3-nitroquinone

    Substitution: Various substituted chromenes depending on the nucleophile used

Scientific Research Applications

2-(4-Methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol
  • 4-Methoxyphenylacetic acid
  • 2-(4-Methoxyphenyl)acetohydrazide

Uniqueness

2-(4-Methoxyphenyl)-3-nitro-2H-chromene is unique due to its chromene core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-13-8-6-11(7-9-13)16-14(17(18)19)10-12-4-2-3-5-15(12)21-16/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLPNCPVHZLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369709
Record name 2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57544-02-2
Record name 2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 4
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 6
2-(4-methoxyphenyl)-3-nitro-2H-chromene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.